Home > Products > Screening Compounds P27602 > 3-chloro-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
3-chloro-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide - 921869-29-6

3-chloro-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide

Catalog Number: EVT-2868961
CAS Number: 921869-29-6
Molecular Formula: C19H13ClN2O3S
Molecular Weight: 384.83
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

7-methoxy-2-[4-(methoxy)phenyl)-l-benzofuran-5-carboxaldehyde

Compound Description: This compound is a key intermediate in the synthesis of 3-chloro-N-{[7-methoxy-2-(4-methoxyphenyl)-1-benzofuran-5-yl]methyl} aniline. [] It is derived from vanillin through a series of reactions. []

Relevance: 3-chloro-N-{[7-methoxy-2-(4-methoxyphenyl)-1-benzofuran-5-yl]methyl} aniline is structurally analogous to 3-chloro-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide. Both compounds share the 7-methoxybenzofuran core. The key difference is the presence of a thiazole ring linked to the benzamide in the target compound, while the related compound has an aniline linked directly to the benzofuran. []

3-Chloro-N-{[7-methoxy-2-(4-methoxyphenyl)-1-benzofuran-5-yl]methyl} aniline

Compound Description: This compound is the final product of a synthetic route starting from vanillin. [] It was characterized by NMR and mass spectroscopy and showed good docking scores with certain protein databank (PDB) entries, suggesting potential biological activity. [] The compound also exhibited a significant match in surface properties with ciprofloxacin, hinting at potential antibacterial activity. []

Relevance: This compound shares a high degree of structural similarity with 3-chloro-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide, with both containing the 7-methoxybenzofuran moiety. The primary difference lies in the aniline linker in the related compound, replacing the thiazole ring and benzamide found in 3-chloro-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide. []

(E)-N-(thiazol-2-yl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enamide derivatives

Compound Description: This series of sixteen compounds are mycophenolic acid derivatives containing a thiazole moiety. They were evaluated for their lipoxygenase (LOX) inhibitory activity. [] These compounds exhibited inhibitory action with IC50 values ranging from 2.5 μΜ to 165 μΜ. [] The presence of electronegative atoms near position 4 of the thiazole ring was found to enhance the activity. []

Relevance: These derivatives are considered related to 3-chloro-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide due to the shared thiazole ring, a key pharmacophore in both structures. They exemplify the potential of thiazole-containing compounds in targeting biological enzymes like LOX. []

(E)-N-(5-(3-(4-hydroxyphenyl)-3-oxoprop-1-en-1-yl)thiazol-2-yl)benzamide and (E)-N-(5-(3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl)thiazol-2-yl)benzamide

Compound Description: These two compounds are benzamide-thiazolyl-chalcone derivatives that displayed potent anti-proliferative activity against breast (MCF-7) and colon cancer cell lines. [] The former compound achieved 88.56 % inhibition with an IC50 value of 44.00 μM, while the latter showed 84.36 % inhibition with an IC50 of 58.88 μM against MCF-7 cells. [] Both compounds exhibited minimal cytotoxicity towards normal cells. []

Relevance: These chalcone derivatives are structurally similar to 3-chloro-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide, as they all share the core structure of a thiazole ring connected to a benzamide group. This shared pharmacophore suggests the potential for anticancer activity in 3-chloro-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide as well. []

N-(2-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-6-amine

Compound Description: This compound, identified as agonist 25, exhibits micromolar affinity for the retinoic acid-related orphan receptor gamma (RORγ) ligand-binding domain (LBD). [] It acts as an agonist, enhancing RORγ activity. []

Relevance: While not directly containing a thiazole or benzofuran moiety like 3-chloro-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide, agonist 25 serves as a valuable comparative example within the context of RORγ modulation. Its structural and functional characteristics contribute to understanding the structure-activity relationships crucial for RORγ targeting. []

2-chloro-6-fluoro-N-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide

Compound Description: This compound, designated as inverse agonist 15, displays potent binding to the RORγ LBD and inhibits the release of interleukin-17 (IL-17) from human T-helper 17 (TH17) cells at nanomolar concentrations. [] Its structure involves a substituted benzamide moiety, which engages in hydrophobic interactions with the RORγ LBD, and an amide NH group forming a hydrogen bond with His479, contributing to its inhibitory action. []

Relevance: Although lacking the thiazole and benzofuran features of 3-chloro-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide, inverse agonist 15 offers insights into the structural requirements for RORγ antagonism. Its co-crystal structure with the RORγ LBD reveals key interactions involved in binding and inhibition, which could inform the development of related compounds targeting RORγ. []

Properties

CAS Number

921869-29-6

Product Name

3-chloro-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide

IUPAC Name

3-chloro-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide

Molecular Formula

C19H13ClN2O3S

Molecular Weight

384.83

InChI

InChI=1S/C19H13ClN2O3S/c1-24-15-7-3-4-11-9-16(25-17(11)15)14-10-26-19(21-14)22-18(23)12-5-2-6-13(20)8-12/h2-10H,1H3,(H,21,22,23)

InChI Key

DEWFMWYBSZFXFN-UHFFFAOYSA-N

SMILES

COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.